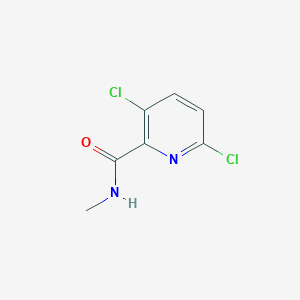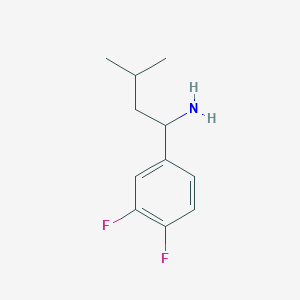
1-(3,4-Difluorophenyl)-3-methylbutan-1-amine
描述
1-(3,4-Difluorophenyl)-3-methylbutan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a butan-1-amine backbone
准备方法
The synthesis of 1-(3,4-Difluorophenyl)-3-methylbutan-1-amine can be achieved through several routes. One common method involves the reduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one using biocatalytic approaches. For instance, Candida parapsilosis has been shown to effectively reduce this ketone to the corresponding amine with high enantioselectivity . Industrial production methods often employ similar biocatalytic processes due to their efficiency and selectivity.
化学反应分析
1-(3,4-Difluorophenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield the corresponding alcohols or amines.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like MnO2 and reducing agents such as 2-propanol
科学研究应用
1-(3,4-Difluorophenyl)-3-methylbutan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and biocatalysis.
Medicine: It is a key intermediate in the synthesis of drugs like ticagrelor, which is used to prevent stroke and heart attack
作用机制
The mechanism by which 1-(3,4-Difluorophenyl)-3-methylbutan-1-amine exerts its effects is primarily through its interaction with specific molecular targets. For example, in the case of ticagrelor, the compound acts as a P2Y12 receptor antagonist, inhibiting platelet aggregation and thus preventing thrombotic events . The molecular pathways involved include the inhibition of ADP-mediated platelet activation.
相似化合物的比较
1-(3,4-Difluorophenyl)-3-methylbutan-1-amine can be compared to other similar compounds such as:
1-(2,4-Difluorophenyl)-3-methylbutan-1-amine: This compound has similar structural features but differs in the position of the fluorine atoms, which can affect its reactivity and applications.
1-(3,4-Difluorophenyl)ethan-1-one: This ketone derivative is used in different synthetic applications and has distinct chemical properties compared to the amine. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
属性
IUPAC Name |
1-(3,4-difluorophenyl)-3-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-7(2)5-11(14)8-3-4-9(12)10(13)6-8/h3-4,6-7,11H,5,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNAMFCVKSDWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=C(C=C1)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


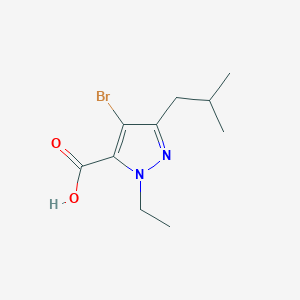
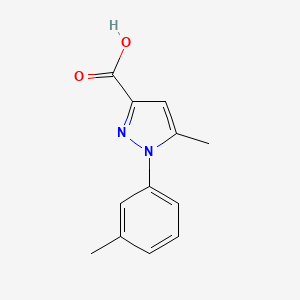
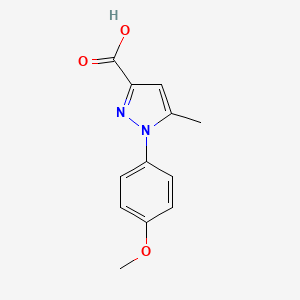

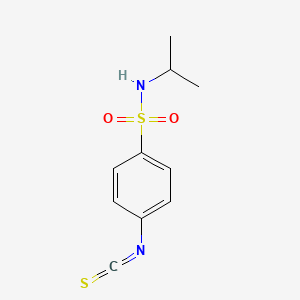
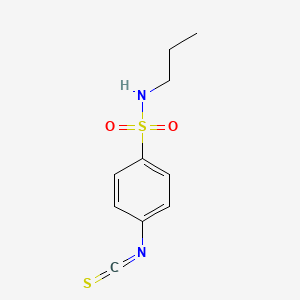
![2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine](/img/structure/B3074561.png)
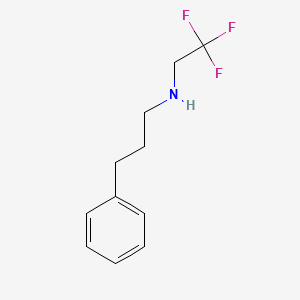
![Butyl({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3074574.png)
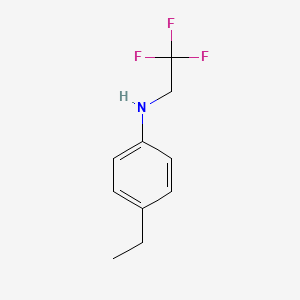
![2-Methoxy-6-{[(2-methylphenyl)amino]methyl}phenol](/img/structure/B3074582.png)
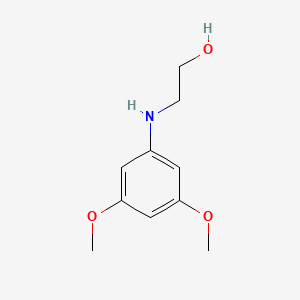
![2-Methoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol](/img/structure/B3074594.png)
